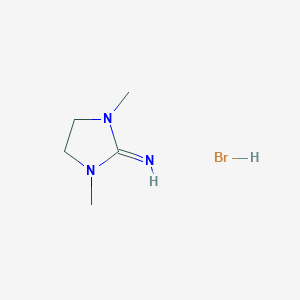

1,3-二甲基-2-亚氨基-咪唑烷氢溴酸盐

描述

1,3-Dimethyl-2-imidazolidinone (DMI) is a cyclic urea used as a high-boiling polar aprotic solvent . It is colorless and has high thermal and chemical stability .

Synthesis Analysis

DMI can be prepared from 1,2-dimethylethylenediamine by reaction with phosgene .Molecular Structure Analysis

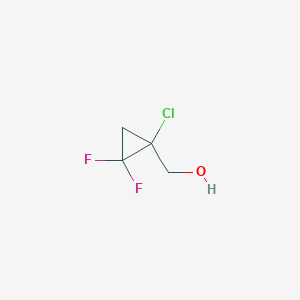

The molecular formula of DMI is C5H10N2O .Chemical Reactions Analysis

DMI has excellent solvating ability for both inorganic and organic compounds . It has higher Li2O2 and Li2CO3 solubility, which depresses cathode passivation during discharge and promotes the liquid-phase redox shuttling during charge .Physical And Chemical Properties Analysis

DMI is a liquid with a refractive index of 1.472 . It has a boiling point of 224-226 °C and is soluble in toluene and water . The density of DMI is 1.056 g/mL at 25 °C .科学研究应用

Electrodeposition of Magnesium

1,3-Dimethyl-2-imidazolidinone (DMI) is widely used in the field of battery and electrodeposition of metals and its alloys . It has good chemical compatibility with metallic magnesium and is used in the electrodeposition of magnesium . The electrolyte composed of DMI and bis (trifluoromethane sulfonyl)imide magnesium (Mg (TFSI) 2) at room temperature has good conductivity and a low overpotential for Mg deposition .

Solvent for High-Performance Li–O2 Battery

DMI is an excellent electrolyte solvent for Li–O2 batteries (LOBs) . It has higher Li2O2 and Li2CO3 solubility, which depresses cathode passivation during discharge and promotes the liquid-phase redox shuttling during charge . This lowers the overpotential and improves the cyclability of the battery .

Substitute Solvent for HMPA

DMI is used as a substitute solvent for Hexamethylphosphoramide (HMPA) in the synthesis of 1,2-bis (trimethylsilyl)benzene .

Solvent for α-Regioselective Prenylation of Imines

DMI is used as a solvent during the α-regioselective prenylation of imines .

Component of Mobile Phase in Chromatography

DMI is used as a component of the mobile phase during size-exclusion chromatographic analysis of cellulose .

作用机制

未来方向

属性

IUPAC Name |

1,3-dimethylimidazolidin-2-imine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3.BrH/c1-7-3-4-8(2)5(7)6;/h6H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWDXJNEZIGGOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1=N)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-2-imino-imidazolidine hydrobromide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2383064.png)

![2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide](/img/structure/B2383075.png)

![ethyl 6-methyl-4-[(4-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2383076.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2383084.png)

![1-[4-(3-imino-1H-isoindol-2-yl)phenyl]ethanone](/img/structure/B2383087.png)